6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Overview
Description
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 6th position, a methylthio group at the 2nd position, and a nitro group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine typically involves the introduction of the chlorine, methylthio, and nitro groups onto the pyrimidine ring. One common method involves the nucleophilic substitution of a halogenated pyrimidine derivative. For example, starting with 6-chloropyrimidine, the methylthio group can be introduced via nucleophilic substitution using a thiol reagent under basic conditions. The nitro group can then be introduced through nitration using a nitrating agent such as nitric acid or a nitrating mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a methylthio group.
6-Chloro-2,4-diaminopyrimidine: Lacks the nitro group and has two amino groups instead.
6-Chloro-2-methylthiopyrimidine: Similar but lacks the nitro group.
Uniqueness
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVATALNXUVGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565045 | |
Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-96-8 | |
Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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